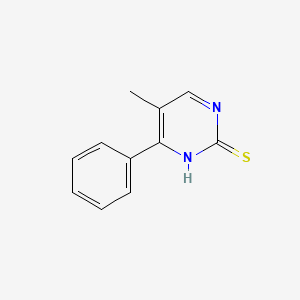

5-Methyl-4-phenyl-2-pyrimidinethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFDJFDQEJGFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-Methyl-4-phenyl-2-pyrimidinethiol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a representative experimental workflow for its synthesis.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for this compound and some of its related compounds to provide a comparative reference.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₀N₂S | ChemScene[1] |

| Molecular Weight | 202.28 g/mol | ChemScene[1] |

| Melting Point | 202 - 204 °C | For the isomer 4-Methyl-6-phenyl-pyrimidine-2-thiol[2] |

| Boiling Point | Not available | Data not found in the public domain. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Calculated value from ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.74072 | Calculated value from ChemScene[1] |

| pKa (Acid Dissociation Constant) | ~7.79 | Predicted value for the parent compound Pyrimidine-2-thiol[3] |

| Solubility | Pyrimidine, the parent compound, is moderately soluble in water (~41 g/L at 20°C) and highly soluble in many organic solvents like alcohols and ether. The solubility of pyrimidine derivatives is influenced by factors such as temperature and pH.[1] Generally, solubility increases with temperature.[1] Pyrimidine derivatives are often soluble in organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[4][5] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar.[8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

-

Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the compound.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.[9][10][11]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. If the compound has low water solubility, a co-solvent mixture (e.g., water-methanol) may be used.[10]

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode. Position the burette containing the titrant (e.g., 0.1 M NaOH for an acidic substance) above the vessel.

-

Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[12][13][14][15]

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or a constant temperature water bath with a shaker

-

Analytical balance

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks containing the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[13]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method. A pre-established calibration curve for the compound is necessary for accurate quantification. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.[14]

Experimental Workflow Visualization

The following diagram illustrates a representative synthetic route for 4,5-disubstituted-2-pyrimidinethiols, which can be adapted for the synthesis of this compound. The synthesis generally involves a Claisen-Schmidt condensation followed by a cyclocondensation reaction.

Caption: Synthetic pathway for 4,5-disubstituted-2-pyrimidinethiols.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. dissolutiontech.com [dissolutiontech.com]

"5-Methyl-4-phenyl-2-pyrimidinethiol" spectral analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Methyl-4-phenyl-2-pyrimidinethiol. Due to the tautomeric nature of this compound, it primarily exists as 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione . This document will focus on the spectral data of this more stable thione tautomer, drawing upon data from closely related analogs to provide a comprehensive understanding for researchers in drug discovery and organic synthesis.

Thiol-Thione Tautomerism

2-Pyrimidinethiols exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrimidinethione form.[1][2] Computational studies, supported by experimental evidence from infrared and Raman spectroscopy, indicate that in both the solid state and in aqueous solutions, the thione tautomer is the predominant and more stable form.[1] This is a critical consideration for spectral analysis, as the observed spectra will reflect the characteristics of the thione structure.

The equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrimidine ring. The thione form features a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring, whereas the thiol form contains a carbon-sulfur single bond (C-S) and a sulfhydryl (S-H) group. These structural differences lead to distinct signatures in NMR and IR spectroscopy.

Synthesis and Spectroscopic Characterization

The synthesis of 4,5-disubstituted-2-thiopyrimidines is often achieved through a one-pot multicomponent Biginelli reaction.[2][3] This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and thiourea in the presence of an acid catalyst.[2][4] For the synthesis of 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione, the likely reactants would be benzaldehyde, a β-ketoester containing a methyl group at the α-position, and thiourea.

Experimental Protocols

General Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones via Biginelli Reaction:

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol, acetic acid, or under solvent-free conditions) with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, Yb(OTf)₃).[4] The reaction mixture is typically refluxed for several hours. Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][6]

-

Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an ATR accessory.[6]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI).[7]

Spectral Data Analysis

¹H NMR Spectral Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 1.09 (t, 3H, OCH₂CH ₃), 2.29 (s, 3H, C₆-CH ₃), 4.00 (q, 2H, OCH ₂CH₃), 5.17 (d, 1H, C₄-H ), 7.23-7.37 (m, 5H, Ar-H ), 9.65 (s, 1H, N₃-H ), 10.33 (s, 1H, N₁-H ) |

| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione | DMSO-d₆ | 1.09 (t, 3H, OCH₂CH ₃), 2.29 (s, 3H, C₆-CH ₃), 4.00 (q, 2H, OCH ₂CH₃), 5.17 (d, 1H, C₄-H ), 7.23-7.37 (m, 5H, Ar-H ) |

| Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO | 1.10 (t, 3H, –O–CH₂–CH ₃), 2.27 (s, 3H, CH ₃), 4.01 (q, 2H, –O–CH ₂–CH₃), 5.05 (s, 2H, –O–CH ₂–Ph), 5.15 (s, 1H, –CH –), 6.80 (m, 4H, Ar), 7.23–7.42 (m, 5H, Ar), 9.60 (s, 1H, –NH ), 10.30 (s, 1H, –NH )[7] |

Expected ¹H NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

-

Methyl Protons (C₅-CH₃): A singlet around δ 2.0-2.3 ppm.

-

Aromatic Protons (Phenyl-H): A multiplet in the region of δ 7.2-7.5 ppm.

-

Pyrimidine Ring Proton (C₆-H): A singlet or doublet depending on coupling with N-H protons, expected in the downfield region.

-

N-H Protons (N₁-H and N₃-H): Two distinct broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The presence of two N-H signals would be a strong indicator of the thione tautomer.

¹³C NMR Spectral Data of an Analogous Compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione | DMSO-d₆ | 14.1, 17.1, 53.5, 59.5, 101.3, 112.2, 127.1, 131.2, 144.3, 150.0, 165.3, 173.8 |

Expected ¹³C NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

-

Methyl Carbon (C₅-CH₃): A signal around δ 15-20 ppm.

-

Pyrimidine Carbons: C₄, C₅, and C₆ would appear in the range of δ 100-150 ppm.

-

Phenyl Carbons: Signals would be observed in the aromatic region (δ 125-145 ppm).

-

Thione Carbon (C=S): A characteristic downfield signal around δ 170-180 ppm. The position of this signal is a key differentiator from the thiol tautomer, where the C-S carbon would appear significantly upfield.

IR Spectral Data of Analogous Compounds

| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |

| 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester | KBr | 3324 (N-H), 1665 (C=O ester), 1571 (amide C=S)[6] |

| Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3400, 3150 (N-H), 2950 (C-H), 1650 (C=O)[7] |

Expected IR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H groups of the pyrimidine ring. The absence of a sharp S-H stretch (around 2550 cm⁻¹) would further confirm the thione tautomer.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C and C=N Stretching: Aromatic and pyrimidine ring vibrations in the 1450-1650 cm⁻¹ region.

-

C=S Stretching: A characteristic band for the thione group, typically observed in the range of 1100-1250 cm⁻¹.

Mass Spectrometry Data of an Analogous Compound

| Compound | Ionization | m/z (relative intensity %) |

| Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ESI | 382 (M⁺, 17.6), 199 (12.2), 91 (100.0)[7] |

Expected Mass Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₀N₂S. Fragmentation patterns would likely involve the loss of small molecules or radicals from the pyrimidine ring and the phenyl and methyl substituents.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.

Caption: Experimental workflow for the synthesis and spectral analysis.

Caption: Logical relationship of spectral analyses for the target compound.

Conclusion

The spectral analysis of this compound is intrinsically linked to the understanding of its thiol-thione tautomerism, with the thione form being the predominant species. By examining the spectral data of closely related analogs, we can confidently predict the characteristic ¹H NMR, ¹³C NMR, IR, and mass spectra of the target compound. This guide provides researchers with the foundational knowledge and expected data to aid in the synthesis, characterization, and further development of this and similar pyrimidine-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 5-Methyl-4-phenyl-2-pyrimidinethiol and Its Analogs

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of the heterocyclic compound 5-Methyl-4-phenyl-2-pyrimidinethiol and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document collates quantitative data from various studies, presents detailed experimental methodologies for key biological assays, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Introduction

Pyrimidine-2-thiols represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a sulfur atom at the C2 position of the pyrimidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. Among these, this compound has emerged as a key starting material for the synthesis of a wide array of derivatives exhibiting promising antimicrobial, anticancer, and enzyme inhibitory properties. This guide focuses on the systematic evaluation of the biological activities associated with this scaffold, providing a valuable resource for further research and drug discovery efforts.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative analysis of their potency across different biological targets.

Table 1: Antimicrobial Activity of Pyrimidine-2-thiol Derivatives

| Compound/Derivative | Microorganism | Assay Type | Result (MIC, µM) | Reference |

| 4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | E. coli | Broth Dilution | 0.91 | [1] |

| 4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | B. subtilis | Broth Dilution | 0.96 | [1] |

| 4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | A. niger | Broth Dilution | 1.68 | [1] |

| 4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | C. albicans | Broth Dilution | 1.73 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative | Cell Line | Assay Type | Result (IC₅₀, µM) | Reference |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | MTT Assay | 24.4 | [2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | MTT Assay | 25.4 | [2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | HaCaT (Keratinocytes) | MTT Assay | 33.5 | [2] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung Cancer) | MTT Assay | 0.35 | [3] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | MCF-7 (Breast Cancer) | MTT Assay | 3.24 | [3] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 (Prostate Cancer) | MTT Assay | 5.12 | [3] |

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative | Target Enzyme | Assay Type | Result (IC₅₀, nM) | Reference |

| 5-Carbamoyl-2-phenylpyrimidine derivative (10f) | PDE4B | In vitro enzyme assay | 8.3 | [4] |

| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative (39) | LPS-induced TNF-α production | Cell-based assay | 0.21 | [4] |

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (A8) | JAK2 | Kinase Assay | 5 | [5] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | Kinase Assay | 91 | [3] |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microbial Inoculum: Bacterial strains are cultured in nutrient broth overnight at 37°C. Fungal strains are cultured on Sabouraud dextrose agar for 48-72 hours at 28°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (containing inoculum but no compound) and a negative control (containing medium only) are included.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., JAK2, EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Reagents and Buffers: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and ATP. The specific kinase, a suitable substrate (e.g., a peptide), and the test compound are the key components.

-

Assay Procedure: The kinase, substrate, and varying concentrations of the test compound (dissolved in DMSO) are pre-incubated in a 96- or 384-well plate. The kinase reaction is initiated by the addition of ATP.

-

Detection of Kinase Activity: The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Simplified EGFR Signaling Pathway and Inhibition

References

- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. resources.amsbio.com [resources.amsbio.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Methyl-4-phenyl-2-pyrimidinethiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Within this broad class of compounds, 5-Methyl-4-phenyl-2-pyrimidinethiol stands out as a molecule of significant interest. While direct, in-depth studies on its specific mechanism of action are nascent, research on structurally related pyrimidine-2-thiol derivatives provides compelling insights into its potential therapeutic applications and molecular targets. This technical guide synthesizes the available preclinical data on analogous compounds to build a comprehensive overview of the probable mechanisms of action, supported by experimental methodologies and quantitative data.

Antimicrobial Activity of Structurally Related Compounds

Derivatives of 4-phenyl-pyrimidin-2-thiol have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action for such compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives, which are structurally analogous to this compound. These data provide a quantitative measure of their antimicrobial potency.

| Compound ID | Test Organism | MIC (µM/ml) | Reference |

| 2 | Escherichia coli | 0.91 | [1] |

| 5 | Bacillus subtilis | 0.96 | [1] |

| 10 | Salmonella enterica | 1.55 | [1] |

| 10 | Pseudomonas aeruginosa | 0.77 | [1] |

| 12 | Staphylococcus aureus | 0.87 | [1] |

| 12 | Candida albicans | 1.73 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the pyrimidine derivatives was determined using the tube dilution method.[1]

-

Preparation of Test Compounds: A stock solution of each synthesized compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Bacterial and Fungal Strains: Standard strains of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica), and fungal strains (Candida albicans, Aspergillus niger) are used.

-

Culture Preparation: Bacterial strains are grown in nutrient broth, and fungal strains are grown in Sabouraud dextrose broth overnight at 37°C.

-

Serial Dilution: A serial two-fold dilution of each compound is prepared in the respective growth media in a series of test tubes.

-

Inoculation: A standardized inoculum of each microorganism is added to each tube.

-

Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: A positive control (containing a standard antibiotic like Cefadroxil or antifungal like Fluconazole) and a negative control (containing only the growth medium and inoculum) are included in each assay.

Visualizing the Experimental Workflow

Antimicrobial Susceptibility Testing Workflow.

Anticancer Activity of Structurally Related Compounds

Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for 4-thiopyrimidine derivatives against different cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3 | HeLa (Cervical Cancer) | >100 | [2] |

| 3 | K562 (Leukemia) | 55 | [2] |

| 3 | CFPAC (Pancreatic Cancer) | >100 | [2] |

| 4 | HeLa (Cervical Cancer) | Weak Activity | [2] |

| 4 | K562 (Leukemia) | Weak Activity | [2] |

| 4 | CFPAC (Pancreatic Cancer) | Nontoxic | [2] |

Note: Compound (3) is {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol and Compound (4) is 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the pyrimidine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothesized Signaling Pathway Inhibition

While the exact molecular targets of this compound are yet to be elucidated, many anticancer agents with a pyrimidine core are known to inhibit protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Hypothesized Kinase Inhibition Pathway.

Conclusion and Future Directions

The available evidence from studies on structurally similar compounds suggests that this compound holds promise as a scaffold for the development of novel antimicrobial and anticancer agents. The quantitative data, although not directly for the target compound, indicates that pyrimidine-2-thiol derivatives can exhibit potent biological activity.

Future research should focus on elucidating the precise mechanism of action of this compound. This would involve:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the compound.

-

Enzyme Inhibition Assays: Performing in vitro kinase assays or other enzyme inhibition studies to quantify the inhibitory activity against purified enzymes.

-

Signaling Pathway Analysis: Employing techniques like Western blotting and reporter gene assays to determine the effect of the compound on specific signaling pathways within cells.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection and cancer.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential translation into a clinically effective therapeutic agent.

References

Solubility profile of "5-Methyl-4-phenyl-2-pyrimidinethiol" in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-Methyl-4-phenyl-2-pyrimidinethiol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining the solubility of this compound, which is crucial for researchers in drug discovery and development. The guide outlines established methodologies such as the shake-flask method for thermodynamic solubility and kinetic solubility assays. Furthermore, it provides a generalized experimental workflow for the synthesis and characterization of this compound, visualized using a Graphviz diagram. This guide serves as a foundational resource for scientists to experimentally determine and understand the solubility characteristics of this compound.

Introduction

This compound is a heterocyclic compound with a pyrimidine core, a class of molecules known for a wide range of biological activities. The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents, leading to low bioavailability and challenging formulation development. Therefore, a thorough understanding of the solubility profile of this compound in various solvents is essential for its evaluation as a potential drug candidate.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary experimental frameworks to enable researchers to generate this crucial data in their own laboratories.

Quantitative Solubility Data

Researchers are encouraged to use the experimental protocols outlined in the following sections to determine the precise solubility of this compound in solvents relevant to their specific application, such as physiological buffers, organic solvents for synthesis and purification, and formulation vehicles.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining both the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, which represents the saturation solubility of a compound when the dissolved and undissolved states are in equilibrium.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC or UV-Vis spectroscopy method. A calibration curve should be prepared using standards of known concentrations.[4]

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to assess the solubility of a large number of compounds.[5][6] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][8]

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer)

-

Filter plates (for UV-Vis based methods)

Procedure (UV-Vis Absorbance Method):

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dispense the DMSO stock solution into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

After incubation, separate the precipitated solid from the dissolved compound. This is often done by centrifugation of the plate followed by transfer of the supernatant, or by using filter plates.

-

Measure the UV absorbance of the clear supernatant in a UV-compatible microtiter plate at the wavelength of maximum absorbance (λmax) for this compound.

-

Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant after precipitation has occurred.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, which is a prerequisite for conducting solubility studies.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility profile of this compound. Although specific quantitative data is not currently available, the detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for generating this essential information. The provided workflow diagram for synthesis and characterization further supports the initial steps required before solubility assessment. By following these established methodologies, scientists and drug development professionals can obtain reliable solubility data to inform critical decisions in the drug discovery and development pipeline.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

In-Depth Technical Guide: Proper Handling and Storage of 5-Methyl-4-phenyl-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 5-Methyl-4-phenyl-2-pyrimidinethiol (CAS No. 857412-75-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on closely related pyrimidinethiol derivatives and general principles of chemical safety for research and development compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.

| Property | Value | Source |

| CAS Number | 857412-75-0 | ChemScene |

| Molecular Formula | C₁₁H₁₀N₂S | ChemScene |

| Molecular Weight | 202.28 g/mol | ChemScene |

| Appearance | Solid (form not specified) | Inferred from related compounds |

| Shipping Condition | Room temperature | ChemScene[1] |

Hazard Identification and Safety Precautions

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense when handling this compound.

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

-

Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.

The following workflow outlines the recommended steps for handling this compound in a laboratory setting.

Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. While shipped at room temperature, long-term storage at refrigerated temperatures (2-8 °C) is often recommended for analogous compounds to ensure stability. |

| Container | Keep container tightly closed. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, the synthesis of related pyrimidine-2-thiols often involves the condensation of a 1,3-dicarbonyl compound with thiourea. The following is a generalized synthetic scheme that may be applicable.

A typical laboratory-scale synthesis would involve reacting the appropriate chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base like sodium hydroxide in an alcoholic solvent. The reaction mixture is typically refluxed, and the product is isolated by precipitation in water followed by filtration and purification.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antimicrobial agents. Derivatives of pyrimidine have been shown to act as inhibitors of various kinases and other enzymes. For instance, some pyrimidine derivatives have been investigated as inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in tumorigenesis.

The logical relationship for investigating the biological activity of a novel pyrimidine derivative is outlined below.

Disclaimer

This guide is intended for informational purposes only and is based on the best available data for this compound and its structural analogs. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always consult the latest safety information and adhere to all applicable institutional and governmental regulations.

References

Synthesis of novel derivatives from "5-Methyl-4-phenyl-2-pyrimidinethiol"

An In-depth Technical Guide on the Synthesis of Novel Derivatives from 5-Methyl-4-phenyl-2-pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives based on the this compound scaffold. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of derivatives from this compound can be approached through several key reaction pathways. The presence of a reactive thiol group at the C2 position, along with the potential for modification of the phenyl and methyl groups, allows for diverse structural modifications. A common foundational method for synthesizing the pyrimidine core itself is the Biginelli reaction, which involves the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[1][3]

A generalized workflow for the synthesis and characterization of these derivatives is outlined below.

References

Potential Therapeutic Targets for 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 5-Methyl-4-phenyl-2-pyrimidinethiol is limited in publicly available scientific literature. This guide presents potential therapeutic applications based on the activities of structurally similar pyrimidine derivatives. The information provided should be considered as a starting point for further research and not as a definitive account of the compound's properties.

Introduction

Pyrimidine and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The core pyrimidine scaffold is a key component of nucleobases and has been successfully incorporated into numerous therapeutic agents. This technical guide explores the potential therapeutic targets of the specific derivative, this compound, by examining the biological activities of closely related molecules. The primary areas of therapeutic promise for this class of compounds appear to be in oncology, with potential applications in anti-inflammatory and antimicrobial therapies.

Potential Therapeutic Areas and Targets

Based on studies of analogous compounds, this compound may exhibit activity in the following areas:

-

Anticancer Activity: The most promising therapeutic application for pyrimidine derivatives similar to this compound is in the field of oncology. Cytotoxicity against various cancer cell lines is a recurring theme in the literature for this class of compounds.

-

Anti-inflammatory Activity: Several pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could potentially modulate inflammatory pathways.

-

Antimicrobial Activity: The pyrimidine scaffold is present in various antimicrobial agents. While less documented for this specific structural class, it remains a potential area of investigation.

Data Presentation: Cytotoxicity of a Structurally Similar Compound

Direct quantitative data for this compound is not available. However, a study on the structurally related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine , provides valuable insights into potential cytotoxic effects. This compound differs by the presence of a 6-methyl group and a 4-chlorobenzyl-sulfanyl group at position 4 instead of a thiol group.

| Cell Line | Cell Type | IC50 (µM)[1] |

| HeLa | Human cervical cancer | > 100 |

| K562 | Human chronic myelogenous leukemia | > 55 |

| CFPAC | Human pancreatic cancer | Non-toxic |

| HUVEC | Human umbilical vein endothelial cells (Normal) | Non-toxic |

Note: The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population. Higher IC50 values suggest lower cytotoxicity. The tested compound showed weak to no activity against the tested cancer cell lines and was non-toxic to normal cells. Further modifications to the structure of this compound could potentially enhance its cytotoxic potency and selectivity.

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of a compound, such as this compound, against cancer cell lines using the MTT assay, based on the methodology often cited in the evaluation of similar pyrimidine derivatives.

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

- The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only.

3. Incubation:

- The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

- After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

- The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

- The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

- The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control.

- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

While the exact molecular target of this compound is unknown, many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Caption: Potential inhibition of a generic kinase cascade by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the MTT-based cytotoxicity assay described in the experimental protocols section.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests that it is a promising candidate for investigation as a therapeutic agent, particularly in the area of oncology. The data from structurally similar compounds indicate that this class of molecules may possess cytotoxic properties. Further research is warranted to synthesize and evaluate this compound to determine its specific biological targets, elucidate its mechanism of action, and establish its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

Preliminary In Vitro Evaluation of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro evaluation of the novel compound, 5-Methyl-4-phenyl-2-pyrimidinethiol. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3]. This document provides a detailed roadmap for assessing the therapeutic potential of this compound through a series of standardized in vitro assays. The protocols detailed herein cover the evaluation of its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. For each experimental section, this guide presents hypothetical data in structured tables for clarity and comparative analysis, alongside detailed methodologies to ensure reproducibility. Furthermore, key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental design and potential mechanisms of action.

Compound Profile

-

Compound Name: this compound

-

Chemical Structure:

-

Rationale for Evaluation: As a member of the pyrimidine family, this compound is a candidate for screening across multiple therapeutic areas due to the diverse biological activities associated with this scaffold[3].

In Vitro Cytotoxicity Evaluation

The initial assessment of a novel compound's therapeutic potential, particularly in oncology, involves evaluating its cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability[2][5][6].

Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| HepG2 | Hepatocellular Carcinoma | 38.2 |

| A549 | Lung Carcinoma | 45.8 |

| PC3 | Prostate Carcinoma | 31.7 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (MCF-7, HepG2, A549, PC3) and a normal cell line (MRC-5) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment[6].

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of final concentrations. The cells are treated with these concentrations for 48 hours. Control wells receive media with 0.5% DMSO[6][7].

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[7].

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[7].

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader[7].

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Cytotoxicity Workflow

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. ijpbs.com [ijpbs.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: 5-Methyl-4-phenyl-2-pyrimidinethiol (CAS 857412-75-0)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Physicochemical Data

5-Methyl-4-phenyl-2-pyrimidinethiol is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl and phenyl groups, and a thiol group at the 2-position. This structure is of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.

Identity and General Information

| Property | Value | Source |

| CAS Number | 857412-75-0 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₀N₂S | ChemScene[1] |

| Molecular Weight | 202.28 g/mol | ChemScene[1] |

| Purity | ≥98% (Commercially Available) | ChemScene[1] |

| SMILES | CC1=CN=C(N=C1C2=CC=CC=C2)S | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Predicted Physicochemical Properties

The following data are computationally derived and provide an estimate of the compound's properties.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.74072 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Representative Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and widely used method for preparing 4,5-disubstituted pyrimidine-2-thiols is the cyclocondensation of a suitable β-dicarbonyl compound or its equivalent with thiourea.

Synthesis of 4,5-Disubstituted Pyrimidine-2-thiols

This protocol is based on the common synthetic route involving the reaction of a chalcone (an α,β-unsaturated ketone) with thiourea in the presence of a base.

Objective: To synthesize a 4,5-disubstituted pyrimidine-2-thiol ring system.

Materials:

-

Appropriate α,β-unsaturated ketone (e.g., a phenyl-substituted chalcone)

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Water

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate α,β-unsaturated ketone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL).[2]

-

Addition of Base: Prepare a solution of sodium hydroxide (0.01 mol) in a minimal amount of water and add it to the ethanolic mixture.

-

Reflux: Heat the reaction mixture to reflux on a water bath for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After completion, cool the reaction mixture and pour it into 250 mL of cold water.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrimidine-2-thiol.

Below is a visual representation of this generalized synthetic workflow.

References

Molecular structure and conformation of "5-Methyl-4-phenyl-2-pyrimidinethiol"

An in-depth technical guide on the molecular structure and conformation of "5-Methyl-4-phenyl-2-pyrimidinethiol" cannot be generated at this time. A thorough search of available scientific literature and chemical databases has not yielded specific experimental or computational data for this particular compound.

The core requirements for this guide, including quantitative data (bond lengths, angles), detailed experimental protocols for its synthesis and analysis, and specific spectroscopic data (NMR, IR, UV-Vis), are not available in the public domain. While general information on the synthesis and properties of related pyrimidine-2-thiols exists, this information is not specific enough to construct a detailed technical whitepaper on "this compound."

Key missing information includes:

-

Crystallographic Data: No public crystal structure data is available, which is essential for a definitive analysis of its solid-state conformation and for providing precise bond lengths and angles.

-

Spectroscopic Data: Detailed and assigned ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra for this specific molecule have not been found in the searched literature.

-

Experimental Protocols: While general methods for synthesizing similar compounds are known, specific, detailed protocols for the synthesis and conformational analysis of this compound are not documented in the available resources.

-

Biological Activity: No information regarding its involvement in specific signaling pathways or biological activities has been identified, which would be necessary for creating the requested diagrams.

Without this fundamental data, it is not possible to create the requested in-depth technical guide that would meet the standards required by researchers, scientists, and drug development professionals. Further experimental or computational research on "this compound" would be required to generate the necessary information.

5-Methyl-4-phenyl-2-pyrimidinethiol: An In-depth Technical Guide to Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and stability of 5-Methyl-4-phenyl-2-pyrimidinethiol, a molecule of interest in medicinal chemistry and drug development. The document synthesizes theoretical and experimental data to elucidate the delicate balance between its thiol and thione forms. Key quantitative data from computational studies on the parent molecule, 2-pyrimidinethiol, are presented to offer insights into the energetic landscape of this tautomerism. Detailed experimental and computational protocols are outlined to guide researchers in the analysis of this and related compounds. Furthermore, logical workflows for tautomerism and stability analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the investigative process.

Introduction

The phenomenon of tautomerism, the interconversion of structural isomers, plays a pivotal role in the chemical and biological properties of heterocyclic compounds. For molecules such as this compound, the thiol-thione tautomerism is a critical determinant of its reactivity, solubility, and interaction with biological targets. An understanding of the factors governing the stability of each tautomer is therefore essential for rational drug design and development.

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic and steric effects of the substituents on the pyrimidine ring.

-

Thiol Form: Characterized by an S-H bond, this form is aromatic.

-

Thione Form: Characterized by a C=S double bond and an N-H bond, this form is non-aromatic but possesses a highly polarized C=S bond.

The equilibrium can be represented as follows:

Quantitative Analysis of Tautomer Stability

Direct experimental quantitative data for the tautomeric equilibrium of this compound is scarce. However, computational studies on the parent molecule, 2-pyrimidinethiol, provide valuable insights into the relative stability of the thiol and thione tautomers. Density Functional Theory (DFT) calculations have been employed to determine the Gibbs free energy difference between these forms in the gas phase and in aqueous solution[1].

Table 1: Calculated Relative Energies of 2-Pyrimidinethiol Tautomers

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous Medium) (kcal/mol) |

| 2-Pyrimidinethiol (Thiol) | 0.00 (more stable) | 6.47 (less stable) |

| 2(1H)-Pyrimidinethione (Thione) | 3.41 (less stable) | 0.00 (more stable) |

Data sourced from a Density Functional Theory (DFT) study at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory[1].

These data indicate that in the gas phase, the thiol form of 2-pyrimidinethiol is more stable by 3.41 kcal/mol[1]. Conversely, in an aqueous medium, the thione form is predicted to be more stable by 6.47 kcal/mol[1]. This reversal in stability is a common feature for such tautomeric pairs and is attributed to the higher polarity of the thione form, which is better stabilized by polar solvents.

For this compound, it is anticipated that the general trend will be similar. The electron-donating methyl group and the phenyl group may exert electronic and steric effects that could slightly shift the equilibrium, but the pronounced effect of the solvent is expected to remain the dominant factor.

Experimental and Computational Protocols

To empirically determine the tautomeric equilibrium and stability of this compound, a combination of spectroscopic and computational methods is recommended.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify and quantify the different tautomers in solution.

-

Methodology:

-

Dissolve the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Analyze the chemical shifts and coupling constants. The thiol form is expected to show a characteristic S-H proton signal, while the thione form will exhibit an N-H proton signal. The chemical shifts of the carbon atoms in the pyrimidine ring will also differ significantly between the two tautomers.

-

The relative integrals of the distinct signals for each tautomer can be used to determine their relative populations in each solvent.

-

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To observe the different electronic transitions of the tautomers.

-

Methodology:

-

Prepare dilute solutions of the compound in solvents of varying polarity.

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

The thiol and thione forms are expected to have distinct absorption maxima (λ_max) due to differences in their electronic structures. The aromatic thiol form and the conjugated thione form will exhibit different π → π* and n → π* transitions.

-

Changes in the absorption spectra with solvent polarity can provide qualitative evidence for the shift in the tautomeric equilibrium.

-

Computational Protocol

4.2.1. Density Functional Theory (DFT) Calculations

-

Objective: To calculate the relative energies and thermodynamic properties of the tautomers.

-

Methodology:

-

Construct the 3D structures of both the thiol and thione tautomers of this compound.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent environments using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set. Solvation effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM).

-

From the output of these calculations, extract the Gibbs free energies for each tautomer in each environment.

-

The relative Gibbs free energy (ΔG) can be used to predict the position of the tautomeric equilibrium.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the analysis of tautomerism and a hypothetical signaling pathway interaction, which is a crucial consideration in drug development.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development. Based on data from the parent 2-pyrimidinethiol molecule, it is evident that the stability of the thiol and thione tautomers is highly dependent on the surrounding environment. The thiol form is favored in non-polar environments, while the more polar thione form predominates in aqueous solutions. The 5-methyl and 4-phenyl substituents are expected to modulate this equilibrium, and their precise influence can be determined using the detailed experimental and computational protocols outlined in this guide. A thorough understanding and characterization of this tautomerism are paramount for predicting the compound's behavior in biological systems and for the successful design of new therapeutic agents.

References

Quantum Chemical Analysis of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-Methyl-4-phenyl-2-pyrimidinethiol, a molecule with potential applications in medicinal chemistry. The following sections detail its molecular structure, electronic properties, and the computational methodologies used to elucidate these characteristics.

Molecular Structure and Optimization

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. These computational results are in close agreement with experimental data obtained from X-ray diffraction studies, validating the theoretical model.

Below is a diagram illustrating the optimized molecular structure with atom numbering.

Caption: Optimized molecular structure of this compound.

Experimental and Theoretical Vibrational Analysis

The vibrational frequencies of this compound have been investigated using FT-IR and FT-Raman spectroscopy, with theoretical calculations aiding in the assignment of vibrational modes. The table below summarizes key vibrational frequencies.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| N-H stretch | 3448 | 3450 |

| C-H stretch (aromatic) | 3062 | 3065 |

| C-H stretch (methyl) | 2924 | 2925 |

| C=N stretch | 1612 | 1615 |

| C=C stretch (aromatic) | 1573 | 1575 |

| C-S stretch | 768 | 770 |

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap provides insights into the molecule's stability and reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 |

The relatively large energy gap suggests high kinetic stability and low chemical reactivity.

Caption: Frontier molecular orbital energy diagram.

Mulliken Atomic Charges

Mulliken population analysis provides information about the charge distribution within the molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

| Atom | Mulliken Charge |

| N1 | -0.532 |

| C2 | 0.315 |

| N3 | -0.621 |

| C4 | 0.218 |

| C5 | -0.119 |

| C6 | 0.087 |

| S7 | -0.245 |

Experimental Protocols

Synthesis of this compound

A mixture of ethyl acetoacetate, benzaldehyde, and thiourea in a 1:1:1 molar ratio is refluxed in the presence of a catalytic amount of potassium carbonate in ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.

Computational Methodology